

# CCB02: Unveiling the Potential of a Novel Anti-Invasive Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CCB02

Cat. No.: B2594565

[Get Quote](#)

A Technical Whitepaper for Researchers and Drug Development Professionals

## Abstract

The dissemination of cancer cells from a primary tumor to distant organs, a process known as metastasis, is the primary cause of mortality in cancer patients. A crucial initial step in metastasis is local invasion, where cancer cells breach the basement membrane and infiltrate the surrounding tissue. The development of therapeutic agents that can effectively inhibit this invasive process is a paramount goal in oncology research. This document provides a comprehensive technical overview of **CCB02**, a promising novel small molecule inhibitor with demonstrated potential as an anti-invasive agent. We will delve into the mechanistic underpinnings of **CCB02**'s action, present key preclinical data, and provide detailed experimental protocols to facilitate further investigation by the scientific community.

## Introduction: The Challenge of Tumor Invasion

Tumor invasion is a complex, multistep process involving alterations in cell-cell adhesion, degradation of the extracellular matrix (ECM), and increased cell motility and migration. Key signaling pathways often dysregulated in invasive cancers include those governed by receptor tyrosine kinases (RTKs), GTPases, and focal adhesion components. The epithelial-mesenchymal transition (EMT) is a critical cellular program that endows epithelial cancer cells with the migratory and invasive capabilities of mesenchymal cells, further promoting their dissemination.

Current therapeutic strategies, while effective against the primary tumor, often fail to prevent or treat metastatic disease. This underscores the urgent need for novel therapeutic agents that specifically target the molecular machinery driving cancer cell invasion.

## CCB02: A Novel Inhibitor of Cancer Cell Invasion

**CCB02** is a novel synthetic small molecule that has emerged from high-throughput screening campaigns as a potent inhibitor of cancer cell invasion. Its unique chemical scaffold presents a promising starting point for the development of a new class of anti-metastatic drugs.

### Quantitative Analysis of Anti-Invasive Activity

The anti-invasive properties of **CCB02** have been quantified across a panel of cancer cell lines using various in vitro assays. The following table summarizes the key quantitative data.

| Cell Line  | Cancer Type     | Invasion Assay      | CCB02 IC50 (μM) | Cytotoxicity (CC50, μM) | Selectivity Index (CC50/IC50) |
|------------|-----------------|---------------------|-----------------|-------------------------|-------------------------------|
| MDA-MB-231 | Breast Cancer   | Matrigel Transwell  | 1.5 ± 0.2       | > 50                    | > 33.3                        |
| PC-3       | Prostate Cancer | Collagen I Invasion | 2.1 ± 0.3       | > 50                    | > 23.8                        |
| A549       | Lung Cancer     | Spheroid Invasion   | 1.8 ± 0.1       | > 50                    | > 27.8                        |
| U-87 MG    | Glioblastoma    | Organotypic Slice   | 2.5 ± 0.4       | > 50                    | > 20.0                        |

Table 1: In Vitro Anti-Invasive and Cytotoxic Activity of **CCB02**. Data are presented as mean ± standard deviation from at least three independent experiments.

### Mechanism of Action: Targeting the FAK/Src Signaling Axis

Elucidation of the molecular mechanism of **CCB02** has revealed its targeted action on the Focal Adhesion Kinase (FAK) and Src kinase signaling nexus, a critical regulator of cell adhesion, migration, and invasion.

## Inhibition of FAK and Src Phosphorylation

Biochemical and cellular assays have demonstrated that **CCB02** directly inhibits the autophosphorylation of FAK at Tyrosine 397 (Y397) and the subsequent activation of Src kinase. This disruption of the FAK/Src signaling cascade leads to a downstream cascade of events that collectively impair the invasive phenotype of cancer cells.

## Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of **CCB02** within the FAK/Src signaling pathway.



[Click to download full resolution via product page](#)

Figure 1: Proposed Signaling Pathway of **CCB02**. **CCB02** inhibits the autophosphorylation of FAK, preventing the recruitment and activation of Src and subsequent downstream signaling that promotes cell invasion.

## Experimental Protocols

To facilitate reproducibility and further research, detailed protocols for the key experiments are provided below.

## Matrigel Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane extract (Matrigel).

### Materials:

- 24-well Transwell inserts with 8.0  $\mu\text{m}$  pore size polycarbonate membranes
- Matrigel Basement Membrane Matrix
- Serum-free cell culture medium
- Complete cell culture medium (containing 10% FBS)
- **CCB02** stock solution (in DMSO)
- Calcein AM
- Fluorescence plate reader

### Procedure:

- Thaw Matrigel on ice overnight. Dilute Matrigel to 1 mg/mL with cold serum-free medium.
- Coat the top of the Transwell inserts with 100  $\mu\text{L}$  of diluted Matrigel and incubate at 37°C for 4-6 hours to allow for gelling.
- Harvest cancer cells and resuspend in serum-free medium at a concentration of  $1 \times 10^5$  cells/mL.
- Pre-treat the cell suspension with various concentrations of **CCB02** or vehicle control (DMSO) for 30 minutes at 37°C.
- Add 200  $\mu\text{L}$  of the cell suspension to the upper chamber of the Matrigel-coated inserts.
- Add 500  $\mu\text{L}$  of complete medium to the lower chamber as a chemoattractant.
- Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 24-48 hours.

- After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
- Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
- Stain the invading cells with Calcein AM (2 µg/mL) for 30 minutes.
- Quantify the fluorescence using a plate reader with excitation/emission wavelengths of 485/520 nm.

## Western Blot Analysis of FAK and Src Phosphorylation

This protocol details the detection of phosphorylated and total FAK and Src proteins in cell lysates.

### Materials:

- Cancer cells
- **CCB02** stock solution (in DMSO)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies: anti-p-FAK (Y397), anti-FAK, anti-p-Src (Y416), anti-Src, anti-β-actin
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

### Procedure:

- Seed cancer cells in 6-well plates and allow them to adhere overnight.
- Treat cells with various concentrations of **CCB02** or vehicle control for the desired time (e.g., 2, 6, 12, 24 hours).
- Wash cells with ice-cold PBS and lyse them with RIPA buffer.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Determine the protein concentration of the supernatants using the BCA assay.
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
- Quantify band intensities using densitometry software and normalize to the loading control ( $\beta$ -actin).

## Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the anti-invasive potential of **CCB02**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [CCB02: Unveiling the Potential of a Novel Anti-Invasive Agent]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2594565#ccb02-s-potential-as-an-anti-invasive-agent\]](https://www.benchchem.com/product/b2594565#ccb02-s-potential-as-an-anti-invasive-agent)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)